molecular formula C9H17NO B138548 (1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol CAS No. 156366-41-5

(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol

Cat. No. B138548
M. Wt: 155.24 g/mol
InChI Key: XPVLUCHJPPVGCU-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol, also known as (R,R)-2-Azabicyclo[3.3.0]oct-5-ene-2-ethanol or ABOE, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. ABOE is a chiral compound, meaning it has two enantiomers, (1R,5R)-ABOE and (1S,5S)-ABOE, which have different physical and chemical properties. In

Scientific Research Applications

(1R,5R)-ABOE has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to be a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes, including learning and memory, attention, and addiction. (1R,5R)-ABOE has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The α4β2 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. (1R,5R)-ABOE binds to the α4β2 nAChR with high affinity and selectivity, leading to the activation of the receptor and the influx of cations such as calcium and sodium into the cell. This activation has been shown to enhance neurotransmitter release, improve cognitive function, and protect against neurotoxicity.

Biochemical And Physiological Effects

In addition to its effects on the α4β2 nAChR, (1R,5R)-ABOE has been shown to have other biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters, leading to enhanced reward and reinforcement. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1R,5R)-ABOE in lab experiments is its high selectivity and potency for the α4β2 nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using (1R,5R)-ABOE is its relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several potential future directions for research on (1R,5R)-ABOE. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of the α4β2 nAChR in addiction and other behaviors. Additionally, there is potential for the development of new analogs of (1R,5R)-ABOE with improved pharmacological properties.

Synthesis Methods

There are several methods for synthesizing (1R,5R)-ABOE, including the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carboxylic acid, the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carbaldehyde, and the reductive amination of 2-cyclohexenone with (1R,5R)-2-azabicyclo[3.3.0]octan-5-amine. The most commonly used method is the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carboxylic acid using sodium borohydride or lithium aluminum hydride as the reducing agent.

properties

CAS RN

156366-41-5

Product Name

(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanol

InChI

InChI=1S/C9H17NO/c11-7-6-10-5-4-8-2-1-3-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1

InChI Key

XPVLUCHJPPVGCU-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@@H]2CCN([C@@H]2C1)CCO

SMILES

C1CC2CCN(C2C1)CCO

Canonical SMILES

C1CC2CCN(C2C1)CCO

synonyms

Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-, (3aR,6aR)- (9CI)

Origin of Product

United States

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